molecular formula C10H8FN5O2 B2413620 N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 364040-01-7

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2413620
CAS RN: 364040-01-7
M. Wt: 249.205
InChI Key: OYDCIXKPLJBJQV-UHFFFAOYSA-N
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Description

The compound “N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine” belongs to a class of organic compounds known as nitropyrimidines . These are polycyclic aromatic compounds containing a pyrimidine ring which is ortho- or peri-fused to a nitrobenzene ring .


Molecular Structure Analysis

The molecular structure of “N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine” would likely involve a pyrimidine ring fused to a fluorophenyl ring, with nitro and amine groups attached . The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving “N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine” are not available, similar compounds often undergo reactions involving their nitro, amine, and aromatic groups . These could include reduction, acylation, and various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine” would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the nitro, amine, and aromatic groups .

Scientific Research Applications

Antimicrobial Activity

The synthesis of Schiff bases derived from 4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine has yielded promising results in terms of antimicrobial activity . These compounds were tested against bacteria and fungi. Notably, some derivatives exhibited moderate antifungal activity against Candida spp., with compound RO4 showing the highest activity against C. albicans (MIC value of 62.5 µg/mL). Researchers are actively investigating the mechanism behind this antimicrobial effect.

Liquid Crystal Research

Liquid crystals (LCs) are fascinating materials with applications in displays, sensors, and optical devices. The study of 4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine polymorphism and thermodynamic properties has revealed its behavior as a liquid crystal . Understanding its phase transitions, such as the nematic phase and solid–solid transitions, contributes to the design of novel LC materials.

Boron Reagents in Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. While not directly related to the compound, boron reagents play a crucial role in this reaction . Researchers explore boron-based coupling partners, and understanding their reactivity can enhance synthetic methodologies.

Biological and Clinical Applications

Indole derivatives, including those with similar structural features, have diverse biological and clinical applications . Although not specifically studied for 4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine , this broader context highlights the potential for pharmacological activities. Further investigations may reveal unexpected therapeutic effects.

Cytotoxicity and Molecular Docking Studies

Toxicity assessment is crucial for potential drug candidates. Investigating the cytotoxic effects of synthesized compounds can guide their safe use. Additionally, molecular docking studies provide insights into their interactions with biological targets, such as topoisomerase IV and dihydrofolate reductase .

Future Directions

The future research directions for “N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine” and similar compounds could involve further exploration of their synthesis, reactivity, and biological activity . This could include developing more efficient synthesis methods, studying their interactions with biological targets, and investigating their potential uses in medicine or other fields .

properties

IUPAC Name

4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCIXKPLJBJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

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